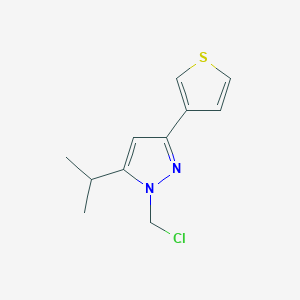

1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole

Vue d'ensemble

Description

Synthesis Analysis

Thiophene derivatives, such as 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. The sulfur atom contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic . This property allows thiophene and its derivatives to easily react with electrophiles .Chemical Reactions Analysis

Thiophene and its derivatives can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Synthesis and Functionalization

The compound 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative that has been involved in various synthesis and functionalization studies. The synthesis of pyrazoles featuring functionalized side chains, including those similar to the mentioned compound, has been reported. These syntheses typically involve coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. Subsequent reactions can install various substituents at different positions on the pyrazole ring, making these compounds versatile intermediates in organic synthesis. Such compounds have been used to create ligands by placing a ligating side chain on a ring carbon, which allows the ring nitrogen not bound to the metal and its attached proton to be available for hydrogen bonding, depending on the steric environment created by the substituents at different positions on the pyrazole ring (Grotjahn et al., 2002).

Antidepressant Activity

Another area of research involving pyrazole derivatives focuses on their potential antidepressant activity. Studies have synthesized a series of compounds structurally related to the mentioned pyrazole and evaluated their effects in preclinical models. Some of these compounds, particularly those with certain substituents, have shown promising antidepressant effects, as indicated by reduced immobility time in both force swimming and tail suspension tests, without affecting baseline locomotion. This suggests that pyrazole derivatives, including those with structural similarities to 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, could have therapeutic potential as antidepressant medications (Mathew et al., 2014).

Anti-Tumor Activity

Pyrazole derivatives incorporating the thiophene moiety have also been investigated for their anti-tumor properties. A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated against hepatocellular carcinoma (HepG2) cell lines. Several of these compounds exhibited promising anti-tumor activities, highlighting the potential of pyrazole derivatives in cancer therapy. The structural features and substituents of these compounds significantly influence their biological activity, suggesting that specific modifications to the pyrazole core, similar to those in 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, could yield potent anti-tumor agents (Gomha et al., 2016).

Mécanisme D'action

While the specific mechanism of action for 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . As the demand for new materials and medicines continues to grow, there is a need for the development of new synthetic methods and the improvement of existing ones . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

1-(chloromethyl)-5-propan-2-yl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-8(2)11-5-10(13-14(11)7-12)9-3-4-15-6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDNLDBLWOBYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1CCl)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482157.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482159.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482160.png)

![6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482162.png)

![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482163.png)

![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482164.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482166.png)

![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)

![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)